(9-Butyl-9H-carbazol-3-yl)boronic acid
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Overview
Description
(9-Butyl-9H-carbazol-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids It features a carbazole moiety substituted with a butyl group at the 9-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Butyl-9H-carbazol-3-yl)boronic acid typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Buchwald-Hartwig amination or the Cadogan reaction.
Introduction of the Butyl Group: The butyl group is introduced at the 9-position of the carbazole through alkylation reactions using butyl halides in the presence of a base.
Boronic Acid Functionalization: The boronic acid group is introduced at the 3-position through a borylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Scaling Up Reactions: Using larger reactors and optimizing reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (9-Butyl-9H-carbazol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Oxidation Products: Alcohols or ketones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of (9-Butyl-9H-carbazol-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The carbazole moiety contributes to the compound’s electronic properties, enhancing its utility in materials science .
Comparison with Similar Compounds
- (9-Ethyl-9H-carbazol-3-yl)boronic acid
- (9-Benzyl-9H-carbazol-3-yl)boronic acid
- (9-Octyl-9H-carbazol-3-yl)boronic acid
Comparison:
- Unique Features: (9-Butyl-9H-carbazol-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to its analogs.
- Applications: While similar compounds may share some applications, the specific properties of this compound make it particularly suitable for certain reactions and applications in materials science .
Properties
Molecular Formula |
C16H18BNO2 |
---|---|
Molecular Weight |
267.1 g/mol |
IUPAC Name |
(9-butylcarbazol-3-yl)boronic acid |
InChI |
InChI=1S/C16H18BNO2/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17(19)20)8-9-16(14)18/h4-9,11,19-20H,2-3,10H2,1H3 |
InChI Key |
BHPFJSSEAGZKBR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)CCCC)(O)O |
Origin of Product |
United States |
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